L-2-amino-4-guanidinobutyric acid hydrochloride L-2-amino-4-guanidinobutyric acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20420831
InChI: InChI=1S/C5H12N4O2.ClH/c6-3(4(10)11)1-2-9-5(7)8;/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);1H
SMILES:
Molecular Formula: C5H13ClN4O2
Molecular Weight: 196.63 g/mol

L-2-amino-4-guanidinobutyric acid hydrochloride

CAS No.:

Cat. No.: VC20420831

Molecular Formula: C5H13ClN4O2

Molecular Weight: 196.63 g/mol

* For research use only. Not for human or veterinary use.

L-2-amino-4-guanidinobutyric acid hydrochloride -

Specification

Molecular Formula C5H13ClN4O2
Molecular Weight 196.63 g/mol
IUPAC Name 2-amino-4-(diaminomethylideneamino)butanoic acid;hydrochloride
Standard InChI InChI=1S/C5H12N4O2.ClH/c6-3(4(10)11)1-2-9-5(7)8;/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);1H
Standard InChI Key MGWGTDCOSWKYIL-UHFFFAOYSA-N
Canonical SMILES C(CN=C(N)N)C(C(=O)O)N.Cl

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Synonyms

L-2-Amino-4-guanidinobutyric acid hydrochloride is systematically named (2S)-2-amino-4-(diaminomethylideneamino)butanoic acid hydrochloride, reflecting its stereochemistry and functional groups . Common synonyms include L-norarginine hydrochloride, α-amino-γ-guanidinobutyric acid hydrochloride, and 2-amino-4-[(aminoiminomethyl)amino]butanoic acid hydrochloride . The compound is registered under two CAS numbers: 2978-24-7 (hydrochloride salt) and 1483-00-7 (enantiomeric form), highlighting variations in salt forms and stereochemical configurations .

Molecular Structure and Formula

The molecular structure features a four-carbon backbone with an amino group at the second carbon and a guanidine group at the fourth position, protonated as a hydrochloride salt (Figure 1) . The SMILES notation (C(CN=C(N)N)[C@@H](C(=O)O)N.Cl) and InChIKey (MGWGTDCOSWKYIL-DFWYDOINSA-N) provide precise descriptors for its stereochemistry and bonding .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₅H₁₃ClN₄O₂
Molar Mass196.63 g/mol
Density1.56 g/cm³
Hydrogen Bond Donors5
Hydrogen Bond Acceptors4

Synthesis and Production

Industrial synthesis of L-2-amino-4-guanidinobutyric acid hydrochloride typically involves:

  • Chemical Condensation: Reacting γ-aminobutyric acid (GABA) with cyanamide under acidic conditions to introduce the guanidine group .

  • Chiral Resolution: Isolating the L-enantiomer via chromatography or enzymatic methods to ensure stereochemical purity .

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride form, enhancing stability and solubility .

Production challenges include minimizing racemization during guanidinylation and optimizing yield through pH-controlled crystallization .

Physicochemical Properties

The compound exists as a white crystalline powder with a density of 1.56 g/cm³ . Its solubility profile includes high solubility in water (>50 mg/mL) and polar solvents like methanol, attributed to ionic interactions from the hydrochloride moiety . Thermal stability data remain limited, though the boiling point is estimated at >300°C based on analogous guanidine derivatives .

Biological Activities and Mechanisms

Nitric Oxide Synthase (NOS) Inhibition

As a structural analog of arginine, L-2-amino-4-guanidinobutyric acid hydrochloride competitively inhibits nitric oxide synthase (NOS), reducing nitric oxide (NO) production . This activity is critical in studying conditions like hypertension and neurodegenerative diseases, where aberrant NO signaling plays a role .

Insulin Sensitivity Modulation

Preliminary studies suggest the compound enhances insulin receptor substrate-1 (IRS-1) phosphorylation, potentiating glucose uptake in adipocytes . This mechanism parallels arginine’s role in metabolic regulation but with prolonged efficacy due to reduced catabolism .

Neuroprotective Effects

The guanidine group chelates redox-active metals (e.g., Fe²⁺), mitigating oxidative stress in neuronal cells . In vitro models demonstrate reduced apoptosis in cortical neurons exposed to amyloid-β peptides, implicating potential therapeutic applications in Alzheimer’s disease .

Applications in Research and Industry

Table 2: Key Applications

FieldUse CaseSource
Biomedical ResearchNOS inhibition studies
PharmacologyInsulin sensitizer development
NeuroscienceNeurodegenerative disease models
Industrial ChemistryChiral intermediate in drug synthesis

Comparative Analysis with Related Compounds

Table 3: Comparison with Arginine and Norarginine

PropertyL-2-Amino-4-Guanidinobutyric Acid HClL-ArginineL-Norarginine
Molecular FormulaC₅H₁₃ClN₄O₂C₆H₁₄N₄O₂C₅H₁₂N₄O₂
Molar Mass (g/mol)196.63174.20160.17
Key Functional GroupGuanidine + HydrochlorideGuanidineGuanidine
NOS InhibitionHighModerateHigh

Future Research Directions

  • Clinical Translation: Validate neuroprotective effects in vivo using transgenic Alzheimer’s models.

  • Synthetic Optimization: Develop enantioselective synthesis routes to improve yield.

  • Mechanistic Studies: Elucidate interactions with insulin signaling pathways at the atomic level.

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